molecular formula C15H15NO4 B2975329 2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid CAS No. 521937-35-9

2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid

Cat. No.: B2975329
CAS No.: 521937-35-9
M. Wt: 273.288
InChI Key: MYDNCMLGFDRHBO-UHFFFAOYSA-N
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Description

2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.288 g/mol. This compound is characterized by its unique structure, which includes a dioxocyclohexylidene moiety linked to a phenylacetic acid backbone through an amino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid typically involves the reaction of 2,6-dioxocyclohexylidene with an appropriate amine and phenylacetic acid under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 25-50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous addition of reactants and removal of products, which can significantly increase the efficiency and yield of the process. The reaction conditions are carefully monitored and controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylpropanoic acid
  • 2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylbutanoic acid

Uniqueness

2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

2-[(2-hydroxy-6-oxocyclohexen-1-yl)methylideneamino]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-12-7-4-8-13(18)11(12)9-16-14(15(19)20)10-5-2-1-3-6-10/h1-3,5-6,9,14,17H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQQDFSMJASGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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